3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene
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Overview
Description
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound features a 2-methylphenyl group attached to the ethenyl side chain, which is further connected to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylphenylacetylene and 1-benzothiophene.
Coupling Reaction: The key step involves a coupling reaction between 2-methylphenylacetylene and 1-benzothiophene. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Heck reaction or the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 100-150°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzothiophene.
Substitution: Brominated or nitrated derivatives of benzothiophene.
Scientific Research Applications
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in biological systems, it may influence signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiophene: Lacks the ethenyl side chain.
3-Ethenylbenzothiophene: Lacks the 2-methylphenyl group.
2-Phenylbenzothiophene: Lacks the ethenyl side chain and has a phenyl group instead of a 2-methylphenyl group.
Uniqueness
3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene is unique due to the presence of both the 2-methylphenyl group and the ethenyl side chain, which confer distinct chemical and physical properties
Properties
CAS No. |
83821-39-0 |
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Molecular Formula |
C17H14S |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
3-[2-(2-methylphenyl)ethenyl]-1-benzothiophene |
InChI |
InChI=1S/C17H14S/c1-13-6-2-3-7-14(13)10-11-15-12-18-17-9-5-4-8-16(15)17/h2-12H,1H3 |
InChI Key |
SALHPQYFJRCPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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